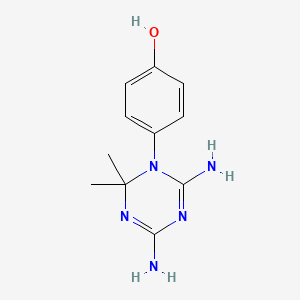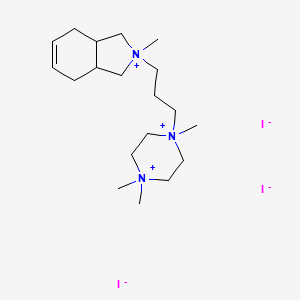
1,2-Dibromo-3-(chloromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms and one chloromethoxy group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-(chloromethoxy)benzene typically involves the bromination and chloromethoxylation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting dibromobenzene is then reacted with chloromethyl ether (ClCH2OCH3) under acidic conditions to introduce the chloromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,2-Dibromo-3-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Oxidation: Formation of quinones or other oxidized benzene derivatives.
Reduction: Formation of debrominated benzene derivatives.
科学的研究の応用
1,2-Dibromo-3-(chloromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dibromo-3-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and chloromethoxy groups can participate in various chemical pathways, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1,2-Dibromo-3-chlorobenzene: Similar structure but lacks the methoxy group.
1,2-Dibromo-4-(chloromethoxy)benzene: Similar structure with different substitution pattern.
1,3-Dibromo-2-(chloromethoxy)benzene: Similar structure with different substitution pattern.
Uniqueness
1,2-Dibromo-3-(chloromethoxy)benzene is unique due to the specific arrangement of bromine and chloromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
79042-71-0 |
|---|---|
分子式 |
C7H5Br2ClO |
分子量 |
300.37 g/mol |
IUPAC名 |
1,2-dibromo-3-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H,4H2 |
InChIキー |
IRVIPTZJKPKMGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)Br)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)




![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)


![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)

